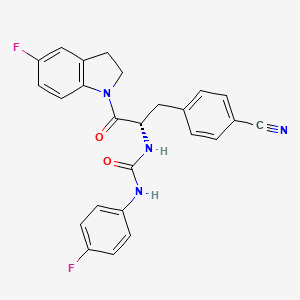
Prodigiosin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prodigiosin (hydrochloride) is a naturally occurring red pigment derived from bacterial secondary metabolites of the prodiginine family. It is known for its vibrant red color and has been extensively studied for its diverse biological activities, including antibacterial, anticancer, and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prodigiosin can be synthesized through various methods, including microbial fermentation and chemical synthesis. The microbial fermentation method involves the use of bacteria such as Serratia marcescens, which produces prodigiosin as a secondary metabolite. The optimal conditions for prodigiosin production include a nutrient broth medium at 30°C, with lactose and peptone as the most effective carbon and nitrogen sources . The extraction process involves using organic solvents like ethanol, methanol, or chloroform .
Industrial Production Methods: Industrial production of prodigiosin involves optimizing the fermentation conditions to maximize yield. This includes using modified nutrient media, such as nutrient broth with added peanut or sesame, which has been shown to be economically feasible . The purification process typically involves column chromatography using silica gel and a solvent mixture of chloroform, methanol, and acetone .
Chemical Reactions Analysis
Types of Reactions: Prodigiosin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to induce the production of reactive oxygen species (ROS) and lipid peroxidation .
Common Reagents and Conditions: Common reagents used in prodigiosin reactions include organic solvents like ethanol, methanol, and chloroform. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from prodigiosin reactions include oxidized and reduced derivatives, which retain the core tripyrrole structure but exhibit different biological activities .
Scientific Research Applications
Prodigiosin has a wide range of scientific research applications due to its diverse biological activities:
Mechanism of Action
Prodigiosin belongs to the prodiginine family, which includes other compounds such as cycloprodigiosin, undecylprodigiosin, metacycloprodigiosin, and streptorubin B . These compounds share a similar tripyrrole structure but differ in their side chains and biological activities.
Comparison with Similar Compounds
- Cycloprodigiosin
- Undecylprodigiosin
- Metacycloprodigiosin
- Streptorubin B
Prodigiosin stands out among these compounds due to its extensive research and diverse applications, making it a promising candidate for further development in medicine and industry .
Properties
CAS No. |
112373-40-7 |
|---|---|
Molecular Formula |
C20H26ClN3O |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
(2E)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride |
InChI |
InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H/b19-12+; |
InChI Key |
UQRGJSTXVCWXNU-NNTHFVATSA-N |
Isomeric SMILES |
CCCCCC1=C(NC(=C1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC)C.Cl |
Canonical SMILES |
CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)


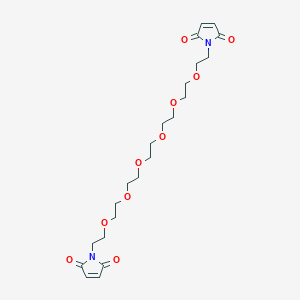
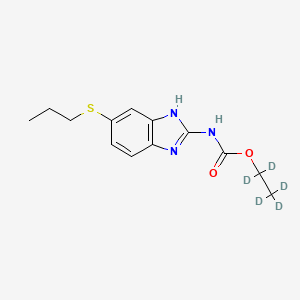
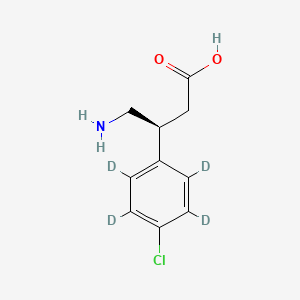
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
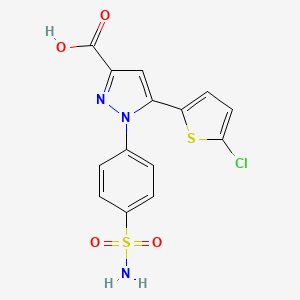

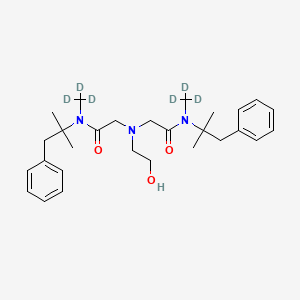
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
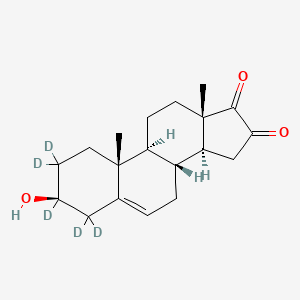
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
